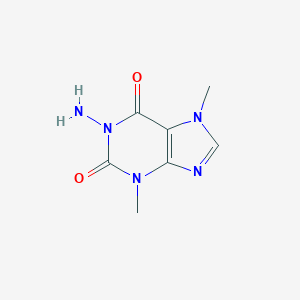

1-Amino-3,7-dimetilpurina-2,6-diona

Descripción general

Descripción

. It belongs to the class of methylxanthines, which are known for their stimulant effects. Theophylline has a long history of use in medicine, particularly for its bronchodilator properties, making it a valuable compound in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-amino-3,7-dimethylpurine-2,6-dione serves as a precursor for synthesizing more complex purine derivatives. It is utilized in:

- Synthesis of Nucleosides : It plays a role in developing nucleosides that are crucial for DNA and RNA synthesis.

- Chemical Intermediates : Used in producing pharmaceuticals and agrochemicals.

Biology

The biological significance of this compound is notable due to its involvement in various cellular processes:

- Cellular Metabolism : It interacts with enzymes involved in purine metabolism, influencing energy production and cellular signaling.

- Adenosine Receptor Modulation : Theobromine acts as an antagonist to adenosine receptors, affecting neurotransmission and vascular function.

Medicine

In medical research, 1-amino-3,7-dimethylpurine-2,6-dione has been investigated for its therapeutic potential:

- Bronchodilator Effects : Similar to caffeine and theophylline, it exhibits bronchodilator properties useful in treating respiratory conditions like asthma.

- Cardiovascular Benefits : Its vasodilatory effects can aid in managing hypertension and improving blood flow.

Industry

The industrial applications of this compound include:

- Pharmaceutical Production : It is used as an active ingredient in various medications.

- Food Industry : As a natural stimulant found in cocoa products, it contributes to flavor and health benefits.

Table 1: Comparison of Purine Derivatives

| Compound Name | Chemical Formula | Primary Use |

|---|---|---|

| 1-Amino-3,7-dimethylpurine-2,6-dione (Theobromine) | C7H9N5O2 | Bronchodilator, stimulant |

| Caffeine | C8H10N4O2 | Stimulant |

| Theophylline | C7H8N4O2 | Respiratory disease treatment |

Case Study 1: Theobromine in Asthma Treatment

Research has shown that theobromine has similar effects to theophylline in treating asthma. A study demonstrated that patients receiving theobromine exhibited improved lung function compared to those on placebo treatments. This highlights its potential as an alternative therapy for respiratory conditions.

Case Study 2: Cardiovascular Effects

A clinical trial investigated the effects of theobromine on cardiovascular health. Participants who consumed products rich in theobromine showed significant improvements in blood pressure regulation and vascular function compared to control groups.

Mecanismo De Acción

Target of Action

The primary targets of 1-Amino-3,7-dimethylpurine-2,6-dione are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . These targets play a crucial role in pain perception and inflammation, making them important for the compound’s analgesic and anti-inflammatory activities .

Mode of Action

1-Amino-3,7-dimethylpurine-2,6-dione interacts with its targets by blocking the TRPA1 channel and inhibiting PDE4/7 activity . This dual action results in significant analgesic and anti-inflammatory effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with pain and inflammation. By blocking the TRPA1 channel and inhibiting PDE4/7 activity, it disrupts the normal functioning of these pathways, leading to a reduction in pain and inflammation .

Result of Action

The result of 1-Amino-3,7-dimethylpurine-2,6-dione’s action is a significant reduction in pain and inflammation. In animal models, it has shown significant analgesic and anti-inflammatory activities . One of the compounds was also characterized by an antiarthritic effect .

Análisis Bioquímico

Biochemical Properties

1-Amino-3,7-dimethylpurine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms co-crystals with carboxylic acids . The nature of these interactions involves hydrogen bonds and hydrophobic interactions .

Molecular Mechanism

The molecular mechanism of 1-Amino-3,7-dimethylpurine-2,6-dione is complex and involves several interactions at the molecular level. It has been found to inhibit SIRT1, SIRT2, SIRT3, and SIRT5, which are a family of NAD±dependent deacetylases . These interactions involve hydrophobic interactions and are validated by site-directed mutagenesis of SIRT3 and structure–activity relationship analysis of the inhibitors .

Dosage Effects in Animal Models

1-Amino-3,7-dimethylpurine-2,6-dione has shown significant analgesic and anti-inflammatory activities in several animal models of pain and inflammation . The effects of different dosages in these animal models have not been thoroughly studied.

Metabolic Pathways

1-Amino-3,7-dimethylpurine-2,6-dione is involved in the metabolic pathway of purine degradation . It is created from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase . It is also converted to uric acid by the action of the xanthine oxidase enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3,7-dimethylpurine-2,6-dione can be achieved through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of theophylline often involves the extraction of the compound from natural sources such as tea leaves and cocoa beans. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound. Additionally, chemical synthesis methods are employed on a larger scale to meet the demand for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

1-Amino-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives. For example, oxidation with potassium permanganate can yield 1,3-dimethyluric acid.

Reduction: Reduction reactions can convert theophylline into its corresponding dihydro derivatives.

Substitution: The amino group at position 1 can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 1,3-Dimethyluric acid.

Reduction: Dihydrotheophylline derivatives.

Substitution: Various N-substituted theophylline derivatives.

Comparación Con Compuestos Similares

1-Amino-3,7-dimethylpurine-2,6-dione is similar to other methylxanthines such as caffeine and theobromine. it has unique properties that distinguish it from these compounds:

Caffeine: While both theophylline and caffeine are stimulants, theophylline has a more pronounced bronchodilator effect, making it more suitable for respiratory treatments.

Theobromine: Theobromine is less potent as a central nervous system stimulant compared to theophylline but has similar bronchodilator properties.

List of Similar Compounds

- Caffeine (1,3,7-Trimethylxanthine)

- Theobromine (3,7-Dimethylxanthine)

- Paraxanthine (1,7-Dimethylxanthine)

- Aminophylline (a complex of theophylline and ethylenediamine).

Actividad Biológica

1-Amino-3,7-dimethylpurine-2,6-dione, commonly known as caffeine, is a purine derivative with significant biological activity. This compound has been extensively studied for its pharmacological properties, particularly its roles in cellular metabolism, anti-inflammatory effects, and potential therapeutic applications. Below is a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions

1-Amino-3,7-dimethylpurine-2,6-dione primarily interacts with several key biological targets:

- Transient Receptor Potential Ankyrin 1 (TRPA1) Channel : This compound acts as an antagonist to the TRPA1 channel, which is involved in pain and inflammatory responses.

- Phosphodiesterases (PDEs) : It inhibits specific isoforms of phosphodiesterases (PDE4B and PDE7A), which play crucial roles in cyclic nucleotide signaling pathways.

Mode of Action

The inhibition of TRPA1 and PDEs leads to:

- Reduction in Pain : By blocking the TRPA1 channel, the compound reduces nociceptive signaling.

- Anti-inflammatory Effects : Inhibition of PDEs contributes to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.

1-Amino-3,7-dimethylpurine-2,6-dione exhibits several important biochemical characteristics:

- Solubility : The compound is soluble in organic solvents such as ethanol and DMSO.

- Interaction with Enzymes : It has been shown to interact with various enzymes and proteins, influencing their activity and stability.

Analgesic and Anti-inflammatory Activity

Research has demonstrated significant analgesic effects of 1-Amino-3,7-dimethylpurine-2,6-dione in various animal models:

- In studies comparing its analgesic activity with acetylsalicylic acid (ASA), certain derivatives were found to be up to 36 times more effective than ASA in alleviating pain .

- The compound's anti-inflammatory properties were confirmed through its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in models of endotoxemia .

Case Studies and Experimental Data

A series of experiments have evaluated the biological activity of different derivatives of 1-Amino-3,7-dimethylpurine-2,6-dione:

- Study on Hydrazide Derivatives : New derivatives synthesized from 1-Amino-3,7-dimethylpurine-2,6-dione showed enhanced analgesic activity. Compounds with specific structural modifications exhibited significant effects in both writhing syndrome and hot plate tests .

| Compound | Analgesic Activity (Relative to ASA) | Mechanism |

|---|---|---|

| Compound 9 | 36-fold increase | Peripheral mechanism |

| Compound 12 | Significant reduction in TNF-α | Anti-inflammatory properties |

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Purine Metabolism : It plays a role in the degradation of purines within the body.

- Arachidonic Acid Pathway : By inhibiting enzymes involved in this pathway, it affects the production of inflammatory mediators like prostaglandins.

Propiedades

IUPAC Name |

1-amino-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVLIYUAMBPQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321018 | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81281-47-2 | |

| Record name | NSC367963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.